1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H34N6O2S and its molecular weight is 482.65. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds involving piperazinyl groups, such as temafloxacin hydrochloride, have shown broad-spectrum antimicrobial properties. The synthesis and examination of enantiomers reveal their potential in developing antimicrobial agents, demonstrating significant in vitro and in vivo antibacterial activities (Chu et al., 1991).
Pharmacological Profile of Isothiazolopyridine Derivatives
Research on isothiazolo[5,4-b]pyridine derivatives indicates their application in pharmacology, particularly as analgesic agents. The variation in pharmacological profiles among derivatives suggests the importance of structural modifications for specific biological activities (Malinka et al., 2001).
Mannich Bases with Anti-inflammatory and Analgesic Properties
The synthesis of Mannich bases incorporating ibuprofen moieties highlights the potential of such compounds in anti-inflammatory and analgesic applications. Certain derivatives have shown promising anti-inflammatory and analgesic activities, underscoring the therapeutic potential of structurally modified piperazines (Sujith et al., 2009).
Antimicrobial Agents from Quinazoline Derivatives
Newly synthesized quinazoline derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Desai et al., 2007).
Anticancer Activity of Isoquinolines
The study on 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position reveals a significant dependence of anticancer activity on the nature of the substituent. This research emphasizes the role of structural diversity in enhancing biological efficacy (Konovalenko et al., 2022).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2S/c1-27-11-17-30(18-12-27)31-22-10-6-5-9-21(22)24(26-25(31)33)34-19-23(32)29-15-13-28(14-16-29)20-7-3-2-4-8-20/h2-4,7-8H,5-6,9-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZGOUFQRUNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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